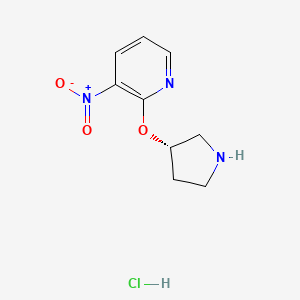

(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-nitro-2-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRWQHLYSQIAQQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-32-6 | |

| Record name | Pyridine, 3-nitro-2-[(3S)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

Attachment of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidin-3-yloxy group is attached to the pyridine ring.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

Oxidation: Formation of nitro-oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems and its potential as a bioactive compound.

Medicine: Investigating its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group and the pyrrolidin-3-yloxy group play crucial roles in its binding to these targets, influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3-Nitro vs. 5-Nitro Substitution

A key structural analog is (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-57-8), which differs only in the position of the nitro group (5-position instead of 3-position). Both compounds share the same molecular formula (C₉H₁₂ClN₃O₃) and stereochemistry, but the nitro group’s placement alters electronic and steric properties. In contrast, the 5-nitro isomer may offer distinct regioselectivity in synthetic pathways .

Functional Group Variations: Nitro vs. Methyl Substitution

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: Not available; molecular weight: 214.69 g/mol) replaces the nitro group with a methyl substituent. This substitution eliminates the electron-withdrawing effect, creating a more electron-rich pyridine ring. Such a change could enhance nucleophilic aromatic substitution or reduce oxidative instability. highlights this compound’s use in pharmaceutical and agrochemical synthesis, suggesting that methyl-substituted derivatives may prioritize stability and lipophilicity over reactivity .

Pyrrolidine-Modified Analogs

Compounds such as (S)-3-(Pyrrolidin-2-yl)pyridine hydrochloride (CAS: 101832-65-9) and 3-Fluoro-4-(pyrrolidin-2-yl)pyridine (CAS: 1270491-52-5) feature pyrrolidine rings fused directly to the pyridine core rather than via an ether linkage. These structural differences significantly alter conformational flexibility and hydrogen-bonding capacity, which could impact binding affinity in biological targets .

Data Table: Key Properties of Target Compound and Analogs

Research Implications and Trends

- Nitro Group Utility : The nitro group in the target compound enables facile reduction to amines, a critical step in developing pharmacophores. This contrasts with methyl or fluorine substituents, which are typically inert but improve metabolic stability .

- Stereochemical Impact : The (S)-configuration of the pyrrolidine moiety may enhance enantioselectivity in chiral synthesis, a factor less explored in racemic analogs .

Biological Activity

(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring with a nitro group and a pyrrolidin-3-yloxy moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₄O₂ |

| Molecular Weight | 244.68 g/mol |

| CAS Number | 1286207-32-6 |

| Solubility | Soluble in water |

Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:

- Neurotransmitter Modulation : Studies suggest that derivatives of this compound can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Antimicrobial Activity : Similar pyridine derivatives have shown antimicrobial properties, which could be explored further for therapeutic uses .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Study 1: Neuroprotective Potential

A study evaluating the neuroprotective effects of pyridine derivatives found that certain compounds significantly reduced oxidative stress markers in neuronal cultures. This suggests that this compound may similarly mitigate oxidative damage in neurological contexts.

Study 2: Antimicrobial Activity

In a comparative analysis of various pyridine derivatives, it was observed that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Further research is needed to assess the specific efficacy of this compound against these pathogens.

Q & A

Q. What synthetic strategies are recommended for preparing (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride with stereochemical fidelity?

- Methodological Answer: The synthesis involves coupling a nitro-substituted pyridine intermediate with (S)-pyrrolidin-3-ol under nucleophilic aromatic substitution conditions. Stereochemical control is critical; chiral resolution (e.g., via diastereomeric salt formation) or asymmetric catalysis (e.g., using chiral ligands) can ensure enantiopurity. For nitro-group introduction, nitration protocols similar to those in imidazo-pyridine systems (e.g., using HNO₃/H₂SO₄) are applicable . Pyrrolidine derivatives with (S)-configuration, such as (S)-3-Methylpyrrolidine hydrochloride, highlight the importance of chiral intermediates .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer:

- NMR Spectroscopy: Confirm regiochemistry of the nitro and pyrrolidinyloxy groups via H and C chemical shifts, particularly for pyridine ring protons (δ 8.0–9.0 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm) .

- HPLC with Chiral Columns: Validate enantiomeric excess (e.g., using amylose- or cellulose-based columns) .

- HRMS (ESI): Verify molecular weight (e.g., calculated vs. observed m/z for C₁₀H₁₄ClN₃O₃) .

- IR Spectroscopy: Identify nitro (∼1520 cm⁻¹) and hydrochloride salt (broad ∼2500 cm⁻¹) stretches .

Q. What safety protocols are critical for handling this hydrochloride salt and nitro-containing compound?

- Methodological Answer:

- PPE: Use gloves, goggles, and lab coats to avoid skin/eye contact, as hydrochloride salts and nitro groups may cause irritation .

- Ventilation: Work in a fume hood to mitigate inhalation risks, especially during heating (risk of NOₓ release) .

- Storage: Keep in airtight containers at −20°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine moiety influence biological activity, and how can this be experimentally validated?

Q. How can researchers address contradictory data in reaction yields when scaling up synthesis?

- Methodological Answer: Yield discrepancies often arise from temperature control or reagent excess. For example:

- Temperature Optimization: Pyridine hydrochloride removal in anhydrous MgCl₂ synthesis required ≥425°C for minimal residue .

- Reagent Stoichiometry: Excess pyridine hydrochloride (21–25%) improved dehydration efficiency in analogous reactions .

- Scale-Up Adjustments: Use flow chemistry to maintain consistent mixing and heat transfer.

Q. What strategies can modify the nitro group to enhance aqueous solubility for pharmacological studies?

- Methodological Answer:

- Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling further derivatization (e.g., acetylation or sulfonation) .

- Pro-Drug Design: Introduce phosphate or PEG groups via the pyridine ring’s open position to improve solubility without altering core activity .

- Co-Crystallization: Use cyclodextrins or ionic liquids to enhance dissolution rates .

Q. What are the implications of using this compound in polymer-protein nanostructures for drug delivery?

- Methodological Answer: The pyridine and pyrrolidine motifs may facilitate self-assembly or covalent conjugation. For example:

- Covalent Linkage: Pyridine disulfide derivatives (e.g., pyridine dithioethylamine hydrochloride) enable reversible crosslinking in polymer-protein hybrids .

- Targeted Delivery: Functionalize the nitro group with tumor-specific ligands (e.g., folate) for active targeting .

Contradictions and Mitigation

- Purity vs. Reaction Time: Prolonged heating (e.g., >2 hours at 400°C) did not improve pyridine hydrochloride removal in MgCl₂ dehydration . Mitigate by optimizing time/temperature profiles early in synthesis.

- Stereochemical Drift: Chiral HPLC monitoring is critical to detect racemization during storage or reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.